Enhanced Lipophilicity (XLogP3) Differentiates the Compound from Primary Amide Analogs
The XLogP3 value (a computed measure of lipophilicity) for 2-amino-N-methyl-N-(propan-2-yl)benzamide is 2.1 [1], which is >3-fold higher than that of 2-amino-N-methylbenzamide (0.6) [2] and substantially greater than the value for 2-amino-N-isopropylbenzamide (1.4) [3]. This difference stems from the tertiary amide's increased alkyl substitution, which reduces polarity and enhances lipid membrane partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2-Amino-N-methylbenzamide: 0.6; 2-Amino-N-isopropylbenzamide: 1.4 |
| Quantified Difference | 3.5-fold increase vs. 2-amino-N-methylbenzamide; 1.5-fold increase vs. 2-amino-N-isopropylbenzamide |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity generally correlates with improved passive membrane permeability, a critical factor in oral bioavailability and CNS penetration.
- [1] PubChem. (2026). 2-Amino-N-methyl-N-(propan-2-yl)benzamide. Compound Summary, CID 16783285. View Source
- [2] PubChem. (2026). 2-Amino-N-methylbenzamide. Compound Summary, CID 308072. View Source
- [3] PubChem. (2026). 2-Amino-N-isopropylbenzamide. Compound Summary, CID 94411. View Source
